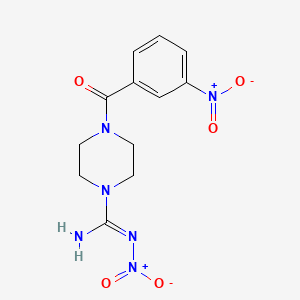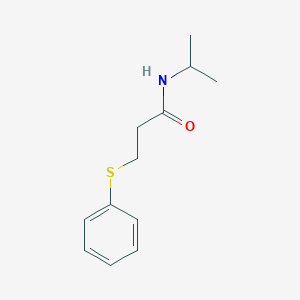
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide, also known as NNBP, is a compound that has gained significant attention in the field of medicinal chemistry. NNBP is a piperazinecarboximidamide derivative that exhibits potent anticancer properties.
作用機序
The exact mechanism of action of N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide is still under investigation. However, studies have suggested that N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide exerts its anticancer properties by inhibiting the activity of topoisomerase IIα, a critical enzyme involved in DNA replication and repair. Inhibition of topoisomerase IIα leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and physiological effects:
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide has been found to exhibit several biochemical and physiological effects. Studies have shown that N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Moreover, N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
実験室実験の利点と制限
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide has several advantages for lab experiments. It exhibits potent anticancer properties, making it an ideal candidate for studying cancer biology. Moreover, N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide is relatively easy to synthesize, making it readily available for research purposes. However, N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide has some limitations as well. It is highly toxic and requires careful handling during experiments. Moreover, its mechanism of action is still not fully understood, which limits our understanding of its potential applications.
将来の方向性
There are several future directions for research on N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide. One potential direction is to investigate its potential as an anti-metastatic agent. Another potential direction is to study its effects on other types of cancer, such as pancreatic cancer and ovarian cancer. Moreover, further studies are needed to elucidate its mechanism of action and to develop more potent derivatives of N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide.
Conclusion:
In conclusion, N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide is a compound that exhibits potent anticancer properties. It has been extensively studied for its potential applications in cancer therapy. N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide inhibits the activity of topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells. Although N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide has some limitations, it has several advantages for lab experiments. Future research on N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide could lead to the development of more effective cancer therapies.
合成法
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide can be synthesized using a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with piperazinecarboximidamide in the presence of triethylamine. The resulting product is then subjected to nitration using nitric acid to obtain N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide.
科学的研究の応用
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide has shown great promise in the field of medicinal chemistry. It has been extensively studied for its anticancer properties. Several studies have shown that N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
N'-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O5/c13-12(14-18(22)23)16-6-4-15(5-7-16)11(19)9-2-1-3-10(8-9)17(20)21/h1-3,8H,4-7H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVQQRFWZYACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C(=N/[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5860375.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)
amino]methyl}phenol](/img/structure/B5860386.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)
![2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)
![4-{[3-(1-naphthyl)acryloyl]amino}benzamide](/img/structure/B5860407.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5860417.png)


![N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5860441.png)

![2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)
![2-[(4-methylbenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5860479.png)